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molecular formula C6H7ClN2O2 B8788083 2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

Cat. No. B8788083
M. Wt: 174.58 g/mol
InChI Key: VXTPUIDYERRWSU-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a suspension of ethylene glycol (865 μL, 15.5 mmol) in tetrahydrofuran (19 mL) was added sodium bis(trimethylsilyl)amide (2.0 M in tetrahydrofuran, 4.66 mL, 4.7 mmol) at room temperature. The mixture was stirred for 15 minutes, then 2-chloro-4-(methylsulfonyl)pyrimidine (747 mg, 3.88 mmol) was added. The reaction mixture was stirred for 1 h at room temperature, concentrated, then purified by column chromatography on silica gel (Biotage 50 G, eluting with 0:100 to 100:0 ethyl acetate:hexanes) to give 2-[(2-chloropyrimidin-4-yl)oxy]ethanol (416 mg, 2.37 mmol, 61% yield) as a white solid. MS ESI: [M+H]+ m/z 175.0.
Quantity
865 μL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step Two
Quantity
747 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:15][C:16]1[N:21]=[C:20](S(C)(=O)=O)[CH:19]=[CH:18][N:17]=1>O1CCCC1>[Cl:15][C:16]1[N:21]=[C:20]([O:3][CH2:2][CH2:1][OH:4])[CH:19]=[CH:18][N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
865 μL
Type
reactant
Smiles
C(CO)O
Name
Quantity
19 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.66 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
747 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)S(=O)(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (Biotage 50 G, eluting with 0:100 to 100:0 ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.37 mmol
AMOUNT: MASS 416 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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